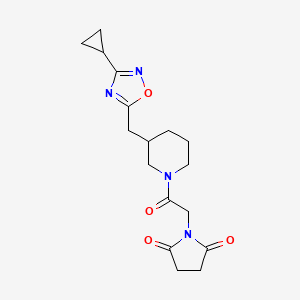![molecular formula C23H23N5O2 B2531578 (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1172346-15-4](/img/structure/B2531578.png)
(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the use of substitution reactions to introduce various functional groups onto a piperazine backbone. For example, in the first paper, a set of 4-alkyl-1-(o-methoxyphenyl)piperazines was synthesized, which included a terminal benzotriazole fragment . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied, such as the use of substitution reactions to attach the benzo[d]imidazol and phenylisoxazol groups to the piperazine core.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and single crystal X-ray diffraction studies. For instance, the second paper describes the crystal structure of a piperidine-based compound, which exhibits a chair conformation and a distorted tetrahedral geometry around the sulfur atom . While the compound is not directly analyzed, it is likely that it would also exhibit interesting conformational and geometric characteristics, which could be studied using similar methods.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound "(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone." However, the first paper does mention that the synthesized piperazine derivatives have affinity for 5-HT1A and 5-HT2 receptors, indicating that they may participate in receptor-ligand interactions within the central nervous system . This suggests that the compound may also engage in similar interactions, which could be explored through further chemical and pharmacological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques such as thermogravimetric analysis, which revealed the thermal stability of the compound in the second paper . Additionally, the HOMO-LUMO energy gap and other electronic parameters were evaluated, providing insights into the electronic structure and reactivity of the molecule. While the exact properties of the compound are not discussed, analogous analyses could be conducted to determine its stability, electronic characteristics, and potential reactive sites.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-26-20-10-6-5-9-18(20)24-22(26)16-27-11-13-28(14-12-27)23(29)19-15-21(30-25-19)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEYRYYMSYJPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


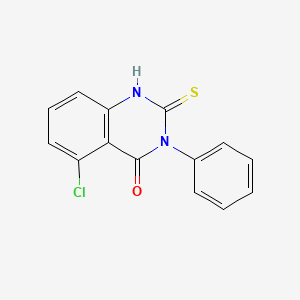
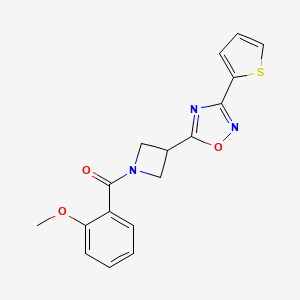
![2-Cyano-3-[4-(cyanomethoxy)phenyl]prop-2-enamide](/img/structure/B2531503.png)
![3-(4-Fluorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2531506.png)
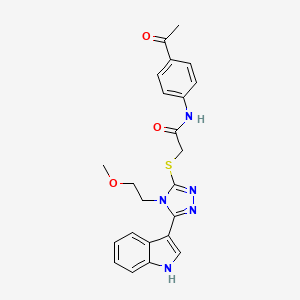
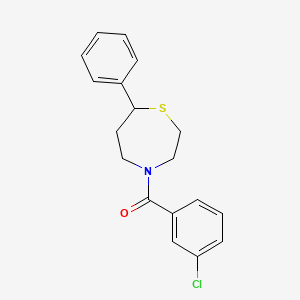
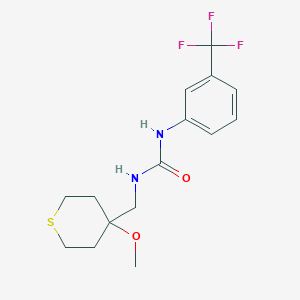
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2531510.png)

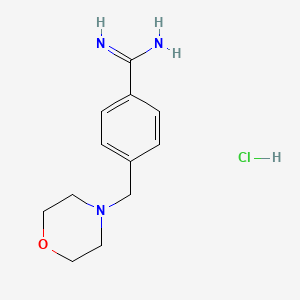
![6,8-dichloro-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2531514.png)
